molecular formula C9H12N2O3 B1507495 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide CAS No. 473731-43-0

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Cat. No.: B1507495
CAS No.: 473731-43-0
M. Wt: 196.2 g/mol
InChI Key: YROZXZOUSSOHRX-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a multifaceted organic compound characterized by its unique structural features, including an amino group, a hydroxyl group, and methoxy and methyl substituents on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide typically involves a multi-step reaction process. One common approach is the amide coupling reaction, where an appropriate amine reacts with a carboxylic acid derivative under specific conditions. The reaction conditions often require the use of coupling agents such as carbodiimides (e.g., DCC, EDC) and catalysts like DMAP to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The hydroxyl group can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Reagents like alkyl halides and acid catalysts are often used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Ethers or esters.

Scientific Research Applications

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a building block for bioactive molecules and probes.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

  • N-Methylbenzamide: Lacks the amino and hydroxyl groups.

  • 3-Hydroxy-N-methylbenzamide: Lacks the methoxy group.

  • 2-Bromo-N-methylbenzamide: Contains a bromine atom instead of the hydroxyl group.

Uniqueness: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide stands out due to its combination of functional groups, which provides versatility in chemical reactions and potential applications. Its unique structure allows for a wide range of chemical transformations and biological interactions.

Properties

IUPAC Name

3-amino-2-hydroxy-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(14-2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROZXZOUSSOHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729801
Record name 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473731-43-0
Record name 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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